molecular formula C17H20N2O B11102492 N-Benzyl-2-cyano-2-(4-methylcyclohexylidene)acetamide

N-Benzyl-2-cyano-2-(4-methylcyclohexylidene)acetamide

Cat. No.: B11102492
M. Wt: 268.35 g/mol
InChI Key: UCDWPHPDDRUOHR-UHFFFAOYSA-N
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Description

N-Benzyl-2-cyano-2-(4-methylcyclohexylidene)acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis and their potential biological activities. The presence of both cyano and carbonyl functional groups in the molecule makes it a valuable intermediate in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-cyano-2-(4-methylcyclohexylidene)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of benzylamine with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solvent-free conditions or minimal solvent usage is preferred to reduce environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-cyano-2-(4-methylcyclohexylidene)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-2-cyano-2-(4-methylcyclohexylidene)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-2-cyano-2-(4-methylcyclohexylidene)acetamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-2-cyano-2-(4-methylcyclohexylidene)acetamide is unique due to the presence of the 4-methylcyclohexylidene group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

N-benzyl-2-cyano-2-(4-methylcyclohexylidene)acetamide

InChI

InChI=1S/C17H20N2O/c1-13-7-9-15(10-8-13)16(11-18)17(20)19-12-14-5-3-2-4-6-14/h2-6,13H,7-10,12H2,1H3,(H,19,20)

InChI Key

UCDWPHPDDRUOHR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=C(C#N)C(=O)NCC2=CC=CC=C2)CC1

Origin of Product

United States

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